Nelonemdaz

Catalog No.
S536950
CAS No.
640290-67-1
M.F
C15H8F7NO3
M. Wt
383.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelonemdaz

CAS Number

640290-67-1

Product Name

Nelonemdaz

IUPAC Name

2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid

Molecular Formula

C15H8F7NO3

Molecular Weight

383.22 g/mol

InChI

InChI=1S/C15H8F7NO3/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26/h1-3,23-24H,4H2,(H,25,26)

InChI Key

HABROHXUHNHQMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoic acid, Neu2000

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O

Description

The exact mass of the compound 2-Hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoic acid is 383.0392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nelonemdaz, also known as Neu2000 or Salfaprodil, is a neuroprotective compound primarily developed for the treatment of acute ischemic stroke. It functions as a selective antagonist of N-methyl-D-aspartate receptors, specifically targeting the NR2B subunit. This compound exhibits multitarget properties, acting not only as an NMDA receptor antagonist but also as a scavenger of free radicals, which contributes to its neuroprotective effects during ischemic events .

Typical of small organic molecules. Notably, it can participate in oxidation reactions, particularly at hydroxyl groups. The compound's structure allows it to form stable complexes with reactive oxygen species, mitigating oxidative stress during ischemic conditions . Additionally, nelonemdaz can form pharmaceutically acceptable salts through specific reaction schemes, enhancing its solubility and bioavailability .

The biological activity of nelonemdaz has been extensively studied in preclinical and clinical settings. It has demonstrated efficacy in protecting neurons from excitotoxicity associated with excessive glutamate release during ischemic events. In animal models, nelonemdaz showed significant neuroprotection by reducing neuronal death and improving functional outcomes post-stroke . Clinical trials have indicated that while nelonemdaz does not significantly alter the modified Rankin Scale scores at 12 weeks compared to placebo, it shows a favorable tendency towards better outcomes without serious adverse effects .

The synthesis of nelonemdaz involves several chemical steps that typically include the formation of key intermediates followed by specific modifications to achieve the final product. While detailed synthetic routes are proprietary, general methods include:

  • Formation of key intermediates: Starting materials undergo reactions such as alkylation or acylation.
  • Functional group modifications: These may involve oxidation or reduction processes to introduce necessary functional groups like hydroxyls or amines.
  • Final assembly: The final structure is obtained through coupling reactions that yield nelonemdaz in its active form .

Nelonemdaz is primarily applied in the field of neuropharmacology. Its main applications include:

  • Treatment of acute ischemic stroke: As a neuroprotectant during reperfusion therapy.
  • Potential use in other neurological disorders: Research is ongoing into its effectiveness against conditions characterized by excitotoxicity and oxidative stress, such as traumatic brain injury and neurodegenerative diseases .

Interaction studies have highlighted nelonemdaz's ability to selectively block NMDA receptors without significant side effects commonly associated with broader NMDA antagonists. Its unique action on the NR2B subunit allows it to mitigate excitotoxic effects while preserving physiological functions mediated by other NMDA receptor subtypes. This selectivity is crucial for minimizing adverse effects related to cognitive function and mood disturbances often seen with non-selective NMDA antagonists .

Several compounds share structural or functional similarities with nelonemdaz. These include:

Compound NameMechanism of ActionUnique Features
MemantineNMDA receptor antagonistNon-competitive antagonist; used in Alzheimer's disease
SalfaprodilNMDA receptor antagonistSimilar structure; previously studied for stroke therapy
RiluzoleGlutamate release inhibitorPrimarily used in amyotrophic lateral sclerosis; modulates glutamate levels
KetamineNMDA receptor antagonistRapid antidepressant effects; used off-label for depression

Nelonemdaz's uniqueness lies in its dual action as both an NMDA receptor antagonist and an antioxidant, providing a multifaceted approach to neuroprotection that is not fully replicated by these other compounds . This combination makes nelonemdaz particularly promising for acute ischemic stroke management and possibly other neurodegenerative conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

383.03924025 g/mol

Monoisotopic Mass

383.03924025 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TP6PKI8CQP

Wikipedia

Nelonemdaz

Dates

Modify: 2024-02-18
1: Visavadiya NP, McEwen ML, Pandya JD, Sullivan PG, Gwag BJ, Springer JE. Antioxidant properties of Neu2000 on mitochondrial free radicals and oxidative damage. Toxicol In Vitro. 2013 Mar;27(2):788-97. doi: 10.1016/j.tiv.2012.12.011. PubMed PMID: 23268106.
2: Springer JE, Rao RR, Lim HR, Cho SI, Moon GJ, Lee HY, Park EJ, Noh JS, Gwag BJ. The functional and neuroprotective actions of Neu2000, a dual-acting pharmacological agent, in the treatment of acute spinal cord injury. J Neurotrauma. 2010 Jan;27(1):139-49. doi: 10.1089/neu.2009.0952. Erratum in: J Neurotrauma. 2010 Mar;27(3):653. PubMed PMID: 19772458; PubMed Central PMCID: PMC3525902.
3: Noh J, Chung JM. Neu2000 potentiates a kainate response in mouse cortical neurons. J Pharmacol Sci. 2013;122(2):149-52. PubMed PMID: 23698159.
4: Gwag BJ, Lee YA, Ko SY, Lee MJ, Im DS, Yun BS, Lim HR, Park SM, Byun HY, Son SJ, Kwon HJ, Lee JY, Cho JY, Won SJ, Kim KW, Ahn YM, Moon HS, Lee HU, Yoon SH, Noh JH, Chung JM, Cho SI. Marked prevention of ischemic brain injury by Neu2000, an NMDA antagonist and antioxidant derived from aspirin and sulfasalazine. J Cereb Blood Flow Metab. 2007 Jun;27(6):1142-51. PubMed PMID: 17106444.
5: Cho SI, Park UJ, Chung JM, Gwag BJ. Neu2000, an NR2B-selective, moderate NMDA receptor antagonist and potent spin trapping molecule for stroke. Drug News Perspect. 2010 Nov;23(9):549-56. doi: 10.1358/dnp.2010.23.9.1513493. Review. PubMed PMID: 21152450.
6: Noh J, Koh YH, Chung JM. Attenuated effects of Neu2000 on hypoxia-induced synaptic activities in a rat hippocampus. Arch Pharm Res. 2014 Feb;37(2):232-8. doi: 10.1007/s12272-013-0170-y. PubMed PMID: 23733585.
7: Shin JH, Cho SI, Lim HR, Lee JK, Lee YA, Noh JS, Joo IS, Kim KW, Gwag BJ. Concurrent administration of Neu2000 and lithium produces marked improvement of motor neuron survival, motor function, and mortality in a mouse model of amyotrophic lateral sclerosis. Mol Pharmacol. 2007 Apr;71(4):965-75. PubMed PMID: 17105868.
8: Noh J, Lee ES, Chung JM. The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons. J Neurochem. 2009 Jun;109(5):1261-71. doi: 10.1111/j.1471-4159.2009.06044.x. PubMed PMID: 19302475.
9: Park UJ, Lee YA, Won SM, Lee JH, Kang SH, Springer JE, Lee YB, Gwag BJ. Blood-derived iron mediates free radical production and neuronal death in the hippocampal CA1 area following transient forebrain ischemia in rat. Acta Neuropathol. 2011 Apr;121(4):459-73. doi: 10.1007/s00401-010-0785-8. PubMed PMID: 21120509.
10: Won SM, Lee JH, Park UJ, Gwag J, Gwag BJ, Lee YB. Iron mediates endothelial cell damage and blood-brain barrier opening in the hippocampus after transient forebrain ischemia in rats. Exp Mol Med. 2011 Feb 28;43(2):121-8. PubMed PMID: 21278483; PubMed Central PMCID: PMC3047193.

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